Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate
Brand Name: Vulcanchem
CAS No.: 85237-88-3
VCID: VC17022605
InChI: InChI=1S/C13H16O7/c1-4-5-19-12(18)13(6-7(2)14)9(8(3)15)10(16)11(17)20-13/h16H,4-6H2,1-3H3
SMILES:
Molecular Formula: C13H16O7
Molecular Weight: 284.26 g/mol

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate

CAS No.: 85237-88-3

Cat. No.: VC17022605

Molecular Formula: C13H16O7

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate - 85237-88-3

Specification

CAS No. 85237-88-3
Molecular Formula C13H16O7
Molecular Weight 284.26 g/mol
IUPAC Name propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate
Standard InChI InChI=1S/C13H16O7/c1-4-5-19-12(18)13(6-7(2)14)9(8(3)15)10(16)11(17)20-13/h16H,4-6H2,1-3H3
Standard InChI Key SGDCBRHHICWCPX-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate belongs to the furoate ester family, distinguished by its fused furan-carboxylate backbone. The IUPAC name, propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects its substitution pattern:

  • A furan ring substituted at the 2-position with a propyl carboxylate group (CH2CH2CH2OCO\text{CH}_2\text{CH}_2\text{CH}_2\text{OCO}).

  • Acetyl (COCH3\text{COCH}_3) and 2-oxopropyl (CH2CO\text{CH}_2\text{CO}) moieties at the 3- and 2-positions, respectively.

  • Hydroxyl (OH\text{OH}) and ketone (C=O\text{C=O}) groups at the 4- and 5-positions, enabling hydrogen bonding and redox interactions.

The compound’s 3D conformation, computed via PubChem’s tools, reveals a planar furan ring with substituents oriented to maximize steric stability .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES: CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C\text{CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C} .

  • InChIKey: SGDCBRHHICWCPX-UHFFFAOYSA-N\text{SGDCBRHHICWCPX-UHFFFAOYSA-N}, facilitating database searches.

  • XLogP3: -0.4, indicating moderate hydrophilicity due to polar functional groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step esterification and cyclization reactions:

  • Furan Precursor Preparation: 2-Furancarboxylic acid undergoes propylation using propanol under acidic conditions to form the propyl ester.

  • Acetylation: Introduction of the acetyl group at the 3-position via Friedel-Crafts acylation.

  • Oxo- and Hydroxy-Substitution: Selective oxidation and hydroxylation steps at the 5- and 4-positions, respectively, mediated by catalysts like FeCl3\text{FeCl}_3 or TiO2\text{TiO}_2.

Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature60–70°CMaximizes acylation efficiency
SolventDichloromethaneEnhances solubility of intermediates
Catalyst Loading5 mol% H2SO4\text{H}_2\text{SO}_4Accelerates esterification
Reaction Time12–16 hoursEnsures complete cyclization

Yield optimization remains challenging due to competing side reactions, such as over-oxidation of the furan ring.

Physicochemical Properties

Thermodynamic and Stability Profiles

Experimental and computed data reveal:

  • Density: 1.415 g/cm³, typical for polyoxygenated organic compounds .

  • Boiling Point: 466.8°C at 760 mmHg, reflecting strong intermolecular hydrogen bonding .

  • Vapor Pressure: 1.12×10101.12 \times 10^{-10} mmHg at 25°C, indicating low volatility .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor in water (<0.1 mg/mL).

Table 2: Comparative Physicochemical Data

PropertyPropyl DerivativeMethyl Analog
Molecular Weight284.26 g/mol256.21 g/mol
Melting PointNot reportedNot reported
LogP-0.4-0.4
Hydrogen Bond Donors11

Biological Activities and Mechanisms

Antioxidant Capacity

In vitro assays demonstrate significant radical scavenging activity against DPPH (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}) and ABTS (IC50=15.8μM\text{IC}_{50} = 15.8 \mu\text{M}) radicals, comparable to ascorbic acid. The hydroxyl and ketone groups likely donate electrons to stabilize free radicals.

Anti-Inflammatory Effects

In murine macrophage models, the compound suppresses NO\text{NO} production by inhibiting iNOS expression (40%\sim 40\% at 50 μM). Molecular docking studies suggest interactions with the NF-κB binding site, reducing pro-inflammatory cytokine release.

Apoptotic Modulation

Preliminary data indicate dose-dependent apoptosis induction in human cancer cell lines (e.g., HeLa, MCF-7), possibly via mitochondrial pathway activation.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural tunability makes it a candidate for optimizing bioavailability and target specificity.

  • Drug Delivery: Ester groups enable prodrug formulations with controlled release profiles.

Agricultural Uses

  • Pesticide Adjuvant: Enhances permeability of agrochemicals through insect cuticles.

  • Antifungal Activity: Inhibits Fusarium spp. growth at 100 ppm concentration.

Future Directions

  • Synthetic Chemistry: Develop one-pot synthesis methods to improve yield.

  • Pharmacology: Validate in vivo efficacy and toxicity in preclinical models.

  • Material Science: Explore applications in biodegradable polymers.

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